molecular formula C15H14F3NO B5122583 (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine

Cat. No. B5122583
M. Wt: 281.27 g/mol
InChI Key: BUWVNRHKYACZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine, also known as MTB, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been found to bind to the sigma-2 receptor with high affinity, leading to a modulation of its activity. This receptor is involved in various physiological processes including cell proliferation, apoptosis, and stress response. By modulating the activity of this receptor, (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in certain cancer cell lines, suggesting a potential application in cancer treatment. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a high affinity for the sigma-2 receptor, making it a useful tool for studying the activity of this receptor. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its potential applications in various fields. Additionally, more research could be done on its potential applications in cancer treatment, as well as its neuroprotective effects in animal models of neurodegenerative diseases. Finally, it may be useful to explore the potential for developing (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine derivatives with improved efficacy and selectivity for the sigma-2 receptor.

Synthesis Methods

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through crystallization to obtain pure (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine.

Scientific Research Applications

(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various physiological processes including cell proliferation, apoptosis, and stress response. (2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine has been shown to modulate the activity of this receptor, which may have implications for the treatment of various neurological disorders.

properties

IUPAC Name

2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-9-5-4-8-13(14)19-10-11-6-2-3-7-12(11)15(16,17)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVNRHKYACZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline

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